molecular formula C24H22N2O3 B12476175 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide

Cat. No.: B12476175
M. Wt: 386.4 g/mol
InChI Key: QIERHKFKEVRNAI-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s unique structure, featuring a fused ring system and a naphthalene moiety, suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide typically involves multiple steps, including the formation of the core ring system and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: to form the octahydro-4,6-ethenocyclopropa[f]isoindole core.

    Amidation reactions: to introduce the propanamide group.

    Aromatic substitution: to attach the naphthalene moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow synthesis: to improve scalability.

    Purification techniques: such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Altering cellular pathways: Influencing signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(phenyl)propanamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(benzyl)propanamide: Similar structure but with a benzyl group.

Uniqueness

The presence of the naphthalene moiety in 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)propanamide may confer unique properties such as enhanced aromaticity, potential for π-π interactions, and distinct electronic effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C24H22N2O3/c1-12(22(27)25-19-8-4-6-13-5-2-3-7-14(13)19)26-23(28)20-15-9-10-16(18-11-17(15)18)21(20)24(26)29/h2-10,12,15-18,20-21H,11H2,1H3,(H,25,27)

InChI Key

QIERHKFKEVRNAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC2=CC=CC=C21)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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